molecular formula C17H25FN2O2 B12449036 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine CAS No. 887587-94-2

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine

Cat. No.: B12449036
CAS No.: 887587-94-2
M. Wt: 308.4 g/mol
InChI Key: TWKSAZCEYVHKQX-UHFFFAOYSA-N
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Description

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine is a chemical compound with a complex structure, characterized by the presence of a piperidine ring, a fluoro-phenyl group, and a Boc (tert-butoxycarbonyl) protecting group.

Preparation Methods

The synthesis of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluoro-phenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Protection with Boc group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.

Chemical Reactions Analysis

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

    1-Boc-2-[(3-chloro-phenylamino)-methyl]-piperidine: Similar structure but with a chloro group instead of a fluoro group.

    1-Boc-2-[(3-methyl-phenylamino)-methyl]-piperidine: Similar structure but with a methyl group instead of a fluoro group.

    1-Boc-2-[(3-nitro-phenylamino)-methyl]-piperidine: Similar structure but with a nitro group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

887587-94-2

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-[(3-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3

InChI Key

TWKSAZCEYVHKQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)F

Origin of Product

United States

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